Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Brand Name: Vulcanchem
CAS No.: 142421-57-6
VCID: VC21091740
InChI: InChI=1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H
SMILES: C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F
Molecular Formula: C16H6ClF12P
Molecular Weight: 492.62 g/mol

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

CAS No.: 142421-57-6

Cat. No.: VC21091740

Molecular Formula: C16H6ClF12P

Molecular Weight: 492.62 g/mol

* For research use only. Not for human or veterinary use.

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine - 142421-57-6

Specification

CAS No. 142421-57-6
Molecular Formula C16H6ClF12P
Molecular Weight 492.62 g/mol
IUPAC Name bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane
Standard InChI InChI=1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H
Standard InChI Key DFZQEHBNAJGDCT-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F

Introduction

Chemical Identity and Structure

Basic Identification

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is identified by the CAS registry number 142421-57-6. This organophosphorus compound has the molecular formula C₁₆H₆ClF₁₂P with a molecular weight of 492.63 g/mol . The compound is also known by several synonyms including:

  • Chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine

  • P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride

  • Bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane

Structural Characteristics

The compound features a central phosphorus atom bonded to a chlorine atom and two phenyl rings, each substituted with two trifluoromethyl (CF₃) groups at the 3 and 5 positions. This structure can be represented using the SMILES notation:

FC(F)(F)c1cc(cc(c1)C(F)(F)F)P(Cl)c2cc(cc(c2)C(F)(F)F)C(F)(F)F

The InChI representation is:
1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H

The presence of four trifluoromethyl groups creates a highly electron-deficient environment around the phosphorus atom, significantly influencing its chemical behavior and reactivity.

Physical and Chemical Properties

Physical Properties

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine exhibits the following physical properties:

PropertyValue
Physical StateSolid
Melting Point25-29°C
Molecular Weight492.63 g/mol
FormCrystalline solid (may contain suspended dimethylamine hydrochloride crystals)
InChI KeyDFZQEHBNAJGDCT-UHFFFAOYSA-N

The relatively low melting point means the compound can become liquid at or slightly above room temperature, an important consideration for handling and storage.

Chemical Properties

The compound demonstrates several notable chemical properties:

  • Reactivity with water: The compound reacts with water, highlighting the reactivity of the P-Cl bond towards hydrolysis .

  • Air and moisture sensitivity: Due to its reactivity, the compound should be stored and handled under inert atmosphere to prevent degradation .

  • Electron-deficient character: The multiple trifluoromethyl groups create an electron-poor phosphorus center, which influences its coordination chemistry with metals and reactivity in organic transformations .

  • P-Cl bond reactivity: The phosphorus-chlorine bond is susceptible to nucleophilic substitution reactions, making the compound valuable as a precursor in the synthesis of various phosphorus-containing derivatives .

The electron-withdrawing effect of the trifluoromethyl groups enhances the electrophilicity of the phosphorus atom, making it more reactive towards nucleophiles compared to less fluorinated analogs.

Applications in Catalysis

Cross-Coupling Reactions

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine serves as a crucial precursor for ligands used in various cross-coupling reactions. The search results indicate its suitability for numerous reaction types:

Reaction TypeApplication
Suzuki-Miyaura CouplingCross-coupling of organoboron compounds with halides
Heck ReactionCoupling of unsaturated halides with alkenes
Negishi CouplingCoupling of organozinc compounds with halides
Sonogashira CouplingCoupling of terminal alkynes with halides
Stille CouplingCoupling of organostannanes with halides
Hiyama CouplingCoupling of organosilicon compounds with halides
Buchwald-Hartwig Cross CouplingAmination or etheration of aryl halides

The electron-deficient nature of the phosphorus center, resulting from the multiple trifluoromethyl groups, makes derivatives of this compound particularly effective for these catalytic transformations.

Asymmetric Catalysis

One of the most significant applications of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is in the development of chiral ligands for asymmetric catalysis. These applications include:

  • Rhodium-catalyzed asymmetric hydrogenation: The compound serves as a precursor for chiral phosphine-aminophosphine ligands used in enantioselective hydrogenation reactions .

  • Palladium-catalyzed stereoselective allylation: Ligands derived from this compound facilitate stereoselective carbon-carbon bond formation in allylation reactions .

  • Josiphos analog development: The compound contributes to the synthesis of Josiphos-type ligands, which are effective catalysts for asymmetric hydrogenation processes .

  • Asymmetric hydrovinylation: Ligands derived from this compound enable enantioselective addition of ethylene to substituted vinylarenes .

Synthesis and Reactivity

Synthetic Approaches

While the search results don't provide detailed synthetic procedures, the synthesis of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine typically involves the reaction of (3,5-bis(trifluoromethyl)phenyl)magnesium bromide (a Grignard reagent) with phosphorus trichloride (PCl₃) . This reaction proceeds through sequential substitution of chlorine atoms on the phosphorus, eventually leading to the desired product.

Reactivity Profile

The reactivity of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine centers primarily on the phosphorus-chlorine bond, which can undergo various transformations:

  • Nucleophilic substitution: The P-Cl bond can be replaced by reaction with nucleophiles such as amines, alcohols, or thiols to form new P-N, P-O, or P-S bonds, respectively .

  • Metal complexation: The phosphorus atom can coordinate to transition metals, forming phosphine-metal complexes that are valuable in catalysis .

  • Formation of phosphine oxides: In the presence of oxidizing agents, the phosphorus center can be oxidized to form the corresponding phosphine oxide.

Due to its high reactivity, this compound serves as a versatile building block for the synthesis of more complex phosphorus-containing compounds, particularly those used as ligands in transition metal catalysis.

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